

solubility of terpin hydrate in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Terpin**
Cat. No.: **B3430122**

[Get Quote](#)

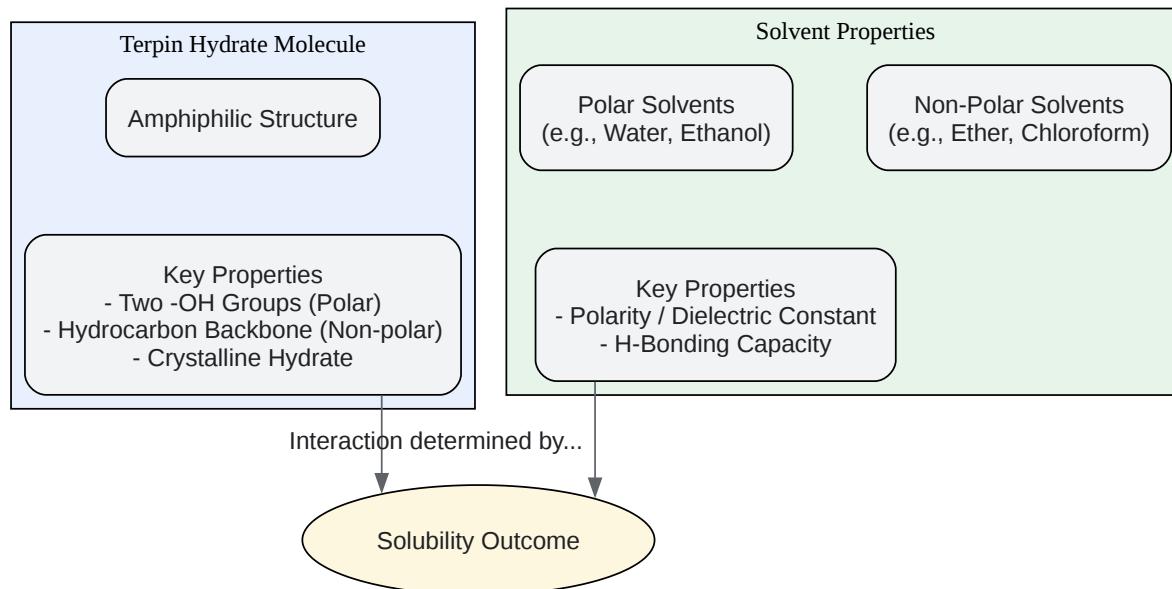
An In-depth Technical Guide to the Solubility of **Terpin** Hydrate for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the solubility of **terpin** hydrate, a well-established expectorant agent. Designed for researchers, scientists, and formulation experts, this document moves beyond simple data recitation to explore the underlying physicochemical principles governing **terpin** hydrate's solubility in a variety of solvent systems. We will examine its fundamental properties, present a consolidated view of its solubility across aqueous and organic media, and provide a detailed, field-tested protocol for its experimental determination. The causality behind experimental choices, critical factors influencing solubility, and the implications for pharmaceutical formulation are discussed in detail to provide a holistic and practical understanding of this important molecule.

Introduction to Terpin Hydrate: From Classic Expectorant to Modern Formulation Challenge

Terpin hydrate (p-Menthane-1,8-diol monohydrate) is a terpene derivative that has been used for over a century as an expectorant to loosen mucus and ease congestion in the treatment of acute and chronic bronchitis.^{[1][2][3]} It is derived from sources like oil of turpentine, eucalyptus, and thyme.^{[2][3]} While its use in over-the-counter medications has declined in some regions, its unique properties continue to make it a subject of interest in pharmaceutical research and compounded formulations.^[2]


Understanding the solubility of an active pharmaceutical ingredient (API) like **terpin** hydrate is a cornerstone of drug development. Solubility dictates the bioavailability, routes of administration, and ultimately, the therapeutic efficacy of a drug product. **Terpin** hydrate's molecular structure, featuring both polar hydroxyl groups and a non-polar hydrocarbon backbone, presents a classic case of amphiphilic character, leading to a nuanced and highly variable solubility profile that warrants in-depth investigation.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. For **terpin** hydrate, the following characteristics are paramount.

- Chemical Structure: **Terpin** hydrate is the monohydrate of cis-p-Menthane-1,8-diol. Its structure contains two hydroxyl (-OH) groups, which can act as hydrogen bond donors and acceptors, and a cyclohexane ring, which provides a significant non-polar character.
- Molecular Formula & Weight: $C_{10}H_{20}O_2 \cdot H_2O$ (Monohydrate)[4][5][6], with a molecular weight of approximately 190.28 g/mol .[6][7] The anhydrous form ($C_{10}H_{20}O_2$) has a molecular weight of 172.27 g/mol .[8][9]
- Appearance: It exists as colorless, lustrous crystals or a white crystalline powder.[3][10]
- Thermal Behavior: The melting point is reported in the range of 103°C to 117°C, often after drying to remove the water of hydration.[1][3][5][10][11]
- Hydration & Stability: A critical characteristic is its nature as a hydrate. It effloresces in dry air, meaning it can lose its water of hydration, which can alter its physical properties and solubility.[3][12] This necessitates storage in tight containers.[8][13]

The relationship between these properties and the choice of solvent is fundamental to predicting and explaining solubility behavior.

[Click to download full resolution via product page](#)

Caption: Physicochemical basis of **terpin** hydrate solubility.

Solubility Profile of Terpin Hydrate

The solubility of **terpin** hydrate varies dramatically with the nature of the solvent, a direct consequence of its amphiphilic structure.

Qualitative Overview

Pharmacopeial descriptions provide a foundational, qualitative understanding. **Terpin** hydrate is generally described as:

- Slightly soluble in water, chloroform, and ether.^[3]
- Sparingly soluble in boiling water.

- Soluble in alcohol.
- Very soluble in boiling alcohol.

This immediately highlights the strong positive influence of temperature, especially in protic solvents like alcohol and water, and suggests that the energy required to break the crystal lattice is a significant barrier overcome at higher temperatures.

Quantitative Solubility Data

A survey of scientific and commercial literature provides more precise quantitative data. It is crucial to note that experimental conditions (e.g., temperature, particle size, equilibration time, use of fresh vs. hygroscopic solvents) can lead to variations in reported values.

Solvent	Type	Reported Solubility	Temperature	Reference(s)	Notes
Water	Polar Protic	Insoluble / Partially Soluble	Ambient	[11][14]	General qualitative terms.
1 mg/mL (~5.26 mM)	Ambient	[15]	Requires ultrasonication and warming to 60°C.		
3.42 - 10.0 g/L	25°C	[12]	Range suggests experimental variability.		
4 g/L	25°C	[16]	Experimental value.		
Ethanol	Polar Protic	38 mg/mL (~199.7 mM)	Ambient / 25°C	[2][14][17]	Significantly higher than in water.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	≥ 100 mg/mL (~525.5 mM)	Ambient	[7][15]	Saturation not reached; highly effective solvent.
38 - 60 mg/mL	Ambient	[2][14]	Note: Moisture-absorbing DMSO reduces solubility.[14] [15]		
Chloroform	Non-Polar	Slightly soluble	Ambient		Contradictory reports exist.

Insoluble	Ambient	May depend on purity and water content.			
Diethyl Ether	Non-Polar	Slightly to practically insoluble	Ambient	[12]	Low solubility as expected.
Glycerol	Polar Protic	Soluble	Ambient	[18]	Often used in oral solutions as a co-solvent.[19]

Discussion of Solubility Behavior

The data reveals a clear pattern rooted in the "like dissolves like" principle, but with important nuances.

- **Polar Protic Solvents:** The high solubility in ethanol (38 mg/mL) compared to water (~1-4 mg/mL) is noteworthy. While both are polar and can hydrogen bond, the ethyl group of ethanol provides some non-polar character that better accommodates **terpin** hydrate's hydrocarbon backbone, leading to a more favorable solvation energy. The exceptional solubility in boiling alcohol indicates that the dissolution is an endothermic process.
- **Polar Aprotic Solvents:** DMSO is an excellent solvent for **terpin** hydrate, capable of dissolving over 100 mg/mL.[7][15] As a strong hydrogen bond acceptor, it effectively solvates the hydroxyl groups of **terpin** hydrate. The warning about using fresh, non-hygroscopic DMSO is a critical practical insight; absorbed water can alter the solvent's properties and reduce its solvating power for this specific molecule.[14][15]
- **Non-Polar Solvents:** The low solubility in ether and chloroform is consistent with the molecule's significant polarity due to its two hydroxyl groups.[12] These solvents cannot effectively solvate the polar regions of the molecule.

Experimental Determination of Equilibrium Solubility

For drug development, precise and reproducible solubility data is non-negotiable. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. [\[20\]](#)[\[21\]](#)

Principle of the Shake-Flask Method

The method relies on achieving a state of equilibrium between the dissolved solute and the undissolved solid API in a specific solvent at a constant temperature. An excess of the solid is agitated in the solvent for a prolonged period until the concentration of the dissolved API in the solution becomes constant. This constant concentration is defined as the equilibrium solubility. [\[22\]](#)

Detailed Step-by-Step Protocol

This protocol outlines a self-validating system for determining the solubility of **terpin** hydrate.

Materials:

- **Terpin** Hydrate, crystalline powder (USP reference standard where applicable)[\[8\]](#)[\[9\]](#)
- Solvent of interest (e.g., HPLC-grade ethanol)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Syringes and syringe filters (e.g., 0.22 μ m PTFE, validated for low analyte binding)
- Volumetric flasks and pipettes
- Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

- Preparation: Add an excess amount of **terpin** hydrate (e.g., ~100 mg) to a series of vials. The key is to ensure solid material remains visible at the end of the experiment, confirming saturation.
- Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent (e.g., 5.0 mL at 25°C) into each vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate at a moderate speed (e.g., 150 rpm) for a defined period.
 - Causality Insight: An equilibration time of 24-48 hours is typical. To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when consecutive measurements are statistically identical.
- Sample Collection & Preparation:
 - Remove vials from the shaker and allow them to stand for at least 30 minutes at the experimental temperature for undissolved solids to settle.
 - Carefully withdraw an aliquot from the clear supernatant using a syringe.
 - Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate any binding sites on the filter.
 - Trustworthiness Check: This filtration step is critical to separate the dissolved solute from solid particles, which would otherwise lead to erroneously high solubility values.
- Dilution: Accurately dilute the filtrate with a suitable solvent (e.g., chloroform, as used in USP assays[8]) to a concentration within the calibrated range of the analytical method.
- Analysis: Quantify the concentration of **terpin** hydrate in the diluted sample using a validated analytical method, such as the GC-FID method described below.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Terpin Hydrate BP EP USP CAS 2451-01-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Terpin hydrate | TargetMol [targetmol.com]
- 3. TERPIN HYDRATE, IP/BP/EP Grade Manufacturer - AOS Products [aosproduct.com]
- 4. CAS 2451-01-6: Terpin hydrate | CymitQuimica [cymitquimica.com]
- 5. indenta.com [indenta.com]
- 6. 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol--water (1/1) | C10H22O3 | CID 17141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. Terpin Hydrate [doi.usp.org]
- 10. TERPIN MONOHYDRATE | 2451-01-6 [chemicalbook.com]
- 11. Terpin hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buy Terpin hydrate | 2451-01-6 | >98% [smolecule.com]
- 13. Terpin Hydrate [drugfuture.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. (E)-terpin hydrate, 2451-01-6 [thegoodsentscompany.com]
- 17. apexbt.com [apexbt.com]
- 18. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. asianpubs.org [asianpubs.org]
- 22. pharmatutor.org [pharmatutor.org]
- To cite this document: BenchChem. [solubility of terpin hydrate in different solvents]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3430122#solubility-of-terpin-hydrate-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com